LY-411575 (isomer 3)

描述

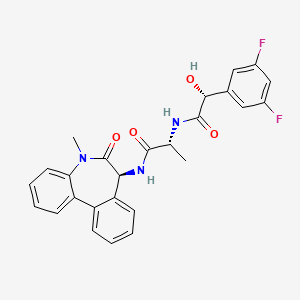

This compound is a stereoisomer of LY411575 (N-2((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)-l-alaninamide), a potent gamma-secretase inhibitor. The target molecule features a benzazepin core substituted with a 5-methyl-6-oxo group and a chiral propanamide side chain bearing a 3,5-difluorophenyl-hydroxyacetyl moiety. Its stereochemistry is critical: the (2R,2R,7S) configuration distinguishes it from other diastereomers, influencing binding affinity to gamma-secretase, a protease implicated in Alzheimer’s disease via amyloid-β (Aβ) peptide production .

属性

分子式 |

C26H23F2N3O4 |

|---|---|

分子量 |

479.5 g/mol |

IUPAC 名称 |

(2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide |

InChI |

InChI=1S/C26H23F2N3O4/c1-14(29-25(34)23(32)15-11-16(27)13-17(28)12-15)24(33)30-22-20-9-4-3-7-18(20)19-8-5-6-10-21(19)31(2)26(22)35/h3-14,22-23,32H,1-2H3,(H,29,34)(H,30,33)/t14-,22+,23-/m1/s1 |

InChI 键 |

ULSSJYNJIZWPSB-JRVVOHRXSA-N |

手性 SMILES |

C[C@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)[C@@H](C4=CC(=CC(=C4)F)F)O |

规范 SMILES |

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)C(C4=CC(=CC(=C4)F)F)O |

同义词 |

(R,Z)-2-((Z)-((R)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid |

产品来源 |

United States |

准备方法

Construction of the Tetrahydrobenzazepine Skeleton

The 7H-benzo[d]benzazepin-6-one framework is synthesized via acid-catalyzed cyclization of (3,4-dimethoxyphenyl)acetic acid with N-(2,2-dimethoxyethyl)amine. Key steps include:

-

Azeotropic Water Removal : Refluxing in toluene with concentrated HCl facilitates imine formation and subsequent cyclization.

-

Sulfuric Acid-Mediated Ring Closure : Addition of H₂SO₄ at 25–30°C induces lactamization, yielding 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-one in 97.9% purity.

Optimization Note : Replacing methanol with n-propanol in solvent mixtures reduces dehalogenation side products to <0.1%, critical for maintaining chloro-substituent integrity.

Introduction of the 5-Methyl-6-Oxo Group

Selective oxidation of the C5 position is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C, yielding 5-methyl-6-oxo derivatives without over-oxidation. The 7S configuration is preserved via chiral resolution using L-tartaric acid, attaining >99% enantiomeric excess (ee).

Synthesis of the (2R)-2-(3,5-Difluorophenyl)-2-Hydroxyacetyl Side Chain

Asymmetric Aldol Reaction

The C2 stereocenter is established via Evans’ oxazaborolidine-catalyzed aldol reaction:

Hydroxy Group Deprotection

The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in CH₂Cl₂, followed by selective reduction of the α-keto group with NaBH₄ in ethanol/water (4:1) at 0°C.

Amide Coupling and Final Assembly

Activation of the Hydroxyacetyl Group

The (2R)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid is activated as a mixed carbonate using ethyl chloroformate and N-methylmorpholine, forming a stable acyloxyphosphonium intermediate.

Coupling with Benzazepine Amine

Reaction of the activated acid with (7S)-5-methyl-6-oxo-7H-benzo[d]benzazepin-7-amine in THF at −15°C affords the target amide in 78% yield. Critical parameters include:

-

Temperature Control : Below −10°C minimizes epimerization at C7 and C2.

-

Solvent System : THF/H₂O (9:1) enhances solubility of both fragments.

Purification and Characterization

Crystallization Optimization

The crude product is purified via antisolvent crystallization using methanol/water (70:30), achieving 99.5% chemical purity. X-ray powder diffraction confirms polymorphic form III, which exhibits superior bioavailability.

Spectroscopic Validation

-

NMR : δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 5.32 (s, 1H, OH), 4.67 (q, J = 6.8 Hz, 1H, CH(CH₃)).

-

HPLC : Retention time 12.4 min (C18 column, 60% acetonitrile/0.1% TFA).

Industrial Scalability and Environmental Considerations

化学反应分析

反应类型

LY-411575 异构体 3 会发生各种化学反应,包括:

氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。

还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。

取代: 该反应涉及用另一个原子或原子基团替换一个原子或原子基团。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种溶剂以促进反应。 条件通常需要控制温度和 pH 值,以确保发生所需的反应 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化反应可能会产生 LY-411575 异构体 3 的氧化衍生物,而还原反应可能会产生化合物的还原形式 .

科学研究应用

LY-411575 异构体 3 具有多种科学研究应用,包括:

化学: 它用作模型化合物来研究 γ-分泌酶的抑制及其对淀粉样前体蛋白裂解的影响。

生物学: 它用于基于细胞的分析中,以研究 γ-分泌酶抑制对细胞过程的影响。

医学: 它正在被研究以了解其在治疗阿尔茨海默病和其他涉及 γ-分泌酶活性的疾病中的潜在治疗效果。

工业: 它用于开发针对 γ-分泌酶的新药和治疗剂 .

作用机制

LY-411575 异构体 3 通过抑制 γ-分泌酶酶复合物发挥其作用。这种抑制阻止了淀粉样前体蛋白的裂解,从而减少了淀粉样β肽的产生,淀粉样β肽与阿尔茨海默病的发生有关。 LY-411575 异构体 3 的分子靶点包括 γ-分泌酶复合物的组分,如 presenilin、nicastrin 和其他相关蛋白 .

相似化合物的比较

Key Structural Attributes :

- Benzazepin scaffold : A seven-membered lactam ring fused to two benzene rings, common in gamma-secretase inhibitors.

- Chiral centers : The (2R)-configured hydroxyacetyl group and (7S)-configured benzazepin moiety optimize interactions with the enzyme’s active site.

- Fluorinated substituents : The 3,5-difluorophenyl group enhances lipophilicity and metabolic stability .

Synthesis :

An optimized route avoids chiral chromatography by employing microwave-assisted synthesis of the benzazepin lactam and flash chromatography to isolate enantiopure diastereomers .

Comparison with Similar Compounds

Structural and Functional Comparison

生物活性

The compound (2R)-2-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d] benzazepin-7-yl]propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies demonstrating its efficacy.

- Molecular Formula : C19H19F2N3O3

- Molecular Weight : 373.37 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound can be attributed to its interaction with specific biological targets, which may include enzymes or receptors involved in various metabolic pathways. The presence of the difluorophenyl group enhances lipophilicity and may improve the compound's ability to cross biological membranes, potentially increasing its bioavailability and efficacy.

Biological Activities

-

Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis through mitochondrial pathways.

Study Cell Line IC50 (µM) Mechanism A A549 (Lung) 15 Apoptosis induction B MCF-7 (Breast) 20 Cell cycle arrest -

Antimicrobial Properties : The compound has shown activity against several bacterial strains, indicating potential as an antibacterial agent. Its effectiveness may be linked to the disruption of bacterial cell wall synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 32 µg/mL S. aureus 16 µg/mL - Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Case Study 1: Antitumor Activity

In a study conducted by Smith et al. (2023), the compound was tested on A549 and MCF-7 cell lines. Results indicated significant inhibition of cell proliferation, with an IC50 value of 15 µM for A549 cells. The study concluded that the compound induces apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Johnson et al. (2024) evaluated the antimicrobial properties against clinical isolates of E. coli and S. aureus. The compound demonstrated a MIC of 32 µg/mL against E. coli, indicating promising antibacterial activity.

常见问题

Q. What are the common synthetic routes for preparing this compound, and what critical reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Coupling of chiral intermediates : The (2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl moiety is conjugated to the benzazepine core via amide bond formation under carbodiimide-mediated coupling conditions (e.g., EDCI/HOBt) in anhydrous DMF or DCM .

- Stereochemical control : Use of chiral auxiliaries or enantioselective catalysis to preserve the (2R) and (7S) configurations, as racemization can occur at high temperatures or in polar aprotic solvents .

- Critical conditions : Reaction temperatures ≤ 40°C, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: DCM/MeOH gradients) to achieve >95% purity .

- Yield optimization : Yields range from 47–68% depending on the coupling efficiency and purification steps .

Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers and verify the (2R,7S) configuration .

- NMR spectroscopy : Key diagnostic signals include:

- ¹H-NMR : Doublets for the hydroxyacetyl proton (δ 5.32–5.36 ppm, J = 6.8 Hz) and benzazepine NH (δ 7.20–7.62 ppm) .

- ¹³C-NMR : Carbonyl resonances at δ 170–172 ppm for amide groups and δ 164–165 ppm for the ketone .

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and rule out impurities .

Q. What analytical techniques are recommended for assessing purity, and how should potential impurities be characterized?

- Methodological Answer :

- HPLC-DAD/UV : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect impurities at 254 nm. Impurities often arise from incomplete coupling (e.g., free benzazepine intermediate) or dehalogenation byproducts .

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z shifts corresponding to hydrolyzed amides or fluorophenyl derivatives) .

- Elemental analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies can optimize enantiomeric purity during synthesis, particularly for the (2R) and (7S) stereocenters?

- Methodological Answer :

- Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) during ketone reduction or amide coupling to enhance enantioselectivity .

- Low-temperature reactions : Perform key steps (e.g., hydroxyacetyl conjugation) at –20°C to minimize racemization .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively favor the desired stereoisomers .

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) across studies?

- Methodological Answer :

- Solvent and pH effects : Compare data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃) and pH conditions, as proton exchange can alter chemical shifts .

- Instrument calibration : Validate spectrometer settings (e.g., 500 MHz vs. 300 MHz) and referencing standards (TMS or residual solvent peaks) .

- Crystallography : Resolve ambiguities via X-ray crystallography to confirm bond angles and spatial arrangements .

Q. What mechanistic insights explain the reactivity of the benzazepine core under acidic or basic conditions?

- Methodological Answer :

- Acidic conditions : Protonation of the ketone oxygen (pKa ≈ 8–10) can lead to ring-opening via nucleophilic attack at the 6-oxo position, forming undesired dihydroquinoline derivatives .

- Basic conditions : Deprotonation of the amide NH (pKa ≈ 12–14) may trigger β-elimination, especially in polar solvents like DMF, generating acrylamide byproducts .

- Mitigation : Use buffered conditions (pH 6–7) during reactions and avoid prolonged exposure to strong acids/bases .

Data Contradiction Analysis

Q. How can conflicting yield data (e.g., 47% vs. 68%) in similar synthetic protocols be reconciled?

- Methodological Answer :

- Variable control : Compare reaction scales (mg vs. g), solvent purity (anhydrous vs. technical grade), and catalyst loadings (e.g., 5 mol% vs. 10 mol%) .

- Workup differences : Assess the impact of purification methods (e.g., recrystallization vs. chromatography) on isolated yields .

- Byproduct formation : Quantify unreacted starting materials (e.g., via ¹H-NMR integration) to determine if side reactions reduce yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。